REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[OH:11].CO.[Br:14]N1C(=O)CCC1=O>[H-].[Na+].C(Cl)Cl>[Br:14][C:7]1[CH:6]=[C:5]([O:9][CH3:10])[C:4]([OH:11])=[C:3]([O:2][CH3:1])[CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=CC=C1)OC)O
|
Name
|
|
Quantity
|
5.8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
ligroin
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
126 mg
|
Type
|
catalyst
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 liter flask equipped with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for 1 hour at −35° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to room temperature over next 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
finally refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 was removed under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred well with 1 liter of ether
|
Type
|
FILTRATION
|
Details
|
This was filtered
|
Type
|
WASH
|
Details
|
the residue was washed well with ether
|
Type
|
CUSTOM
|
Details
|
The ether was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a tan solid
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring to 80° C
|
Type
|
CUSTOM
|
Details
|
The hot solution was decanted from the brown oil
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature for 3 hr
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The white needles was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)OC)O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |